molecular formula C23H22N2O5 B6496850 methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate CAS No. 946253-97-0

methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate

Cat. No.: B6496850
CAS No.: 946253-97-0
M. Wt: 406.4 g/mol
InChI Key: UVRVVNWVHGKRDT-UHFFFAOYSA-N
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Description

Typically, the description of an organic compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present . The molecular formula represents the number and type of atoms, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

The synthesis of organic compounds often involves various chemical reactions, introducing different functional groups, and building complex structures . The choice of reactions depends on the desired product and the starting materials .


Molecular Structure Analysis

The molecular structure of organic compounds is often determined using spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule and their connectivity .


Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, depending on their functional groups. These can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .

Mechanism of Action

The mechanism of action of an organic compound, especially in a biological context, can be complex and depends on the specific compound and its interactions with biological molecules .

Properties

IUPAC Name

methyl 4-[[2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-16-12-20(26)21(30-15-17-6-4-3-5-7-17)13-25(16)14-22(27)24-19-10-8-18(9-11-19)23(28)29-2/h3-13H,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRVVNWVHGKRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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